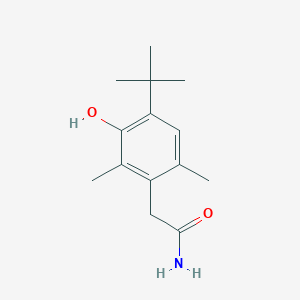

4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide

Übersicht

Beschreibung

4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . . This compound is used as a reference material in various scientific studies and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide typically involves the condensation of 4-tert-butyl-2,6-dimethylbenzylcyanide with ethylenediamine . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain reaction conditions and ensure the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reference Material : The compound serves as a reference material in analytical chemistry for calibrating instruments and validating methodologies.

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and substitution, allowing for the synthesis of derivatives that can be used in further studies.

Biology

-

Biological Activity : Research has indicated potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer’s. Studies have shown that compounds with similar structures can inhibit these enzymes effectively, enhancing cognitive functions while minimizing side effects .

Compound Type IC50 (µM) Notes AChE Inhibitor 1.90 ± 0.16 Effective against AChE BChE Inhibitor 0.084 ± 0.008 Selective inhibition reduces side effects - Antioxidant Properties : The compound exhibits significant antioxidant activities, which are crucial in preventing oxidative stress-related damage in cells .

Medicine

-

Therapeutic Potential : Investigations into the compound's therapeutic properties suggest it may be useful in treating conditions related to inflammation and neurodegeneration . Its interaction with specific molecular targets is being studied to understand its mechanism of action better.

Application Area Potential Use Neurodegeneration Alzheimer’s treatment Inflammation Anti-inflammatory agent - Quality Control in Pharmaceuticals : It is used as an impurity standard in pharmaceutical formulations to ensure quality and compliance with regulatory standards.

Case Study 1: Inhibition of Cholinesterases

A study evaluated the compound's efficacy as a dual inhibitor of AChE and BChE. Results indicated that certain derivatives showed promising inhibition rates, suggesting potential for cognitive enhancement therapies .

Case Study 2: Antioxidant Activity

Research demonstrated that derivatives of 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide possess high antioxidant activity, which could be beneficial in developing treatments for diseases associated with oxidative stress .

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

- 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl group on the phenyl ring. These structural characteristics contribute to its distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Biologische Aktivität

4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide (CAS No. 55699-13-3) is a chemical compound with the molecular formula C14H21NO2. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Weight : 235.32 g/mol

- IUPAC Name : 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide

- Structural Features : The compound features a tert-butyl group and a hydroxyl group on the phenyl ring, which contribute to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been observed to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress by reducing reactive oxygen species (ROS) levels in cellular models.

1. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits:

- In vitro Studies : In studies involving neuronal cell cultures, the compound demonstrated a protective effect against β-amyloid-induced toxicity by reducing inflammatory cytokines such as TNF-α and IL-6 .

| Study Type | Model | Key Findings |

|---|---|---|

| In vitro | Neuronal cells | Reduced TNF-α levels and oxidative stress |

| In vivo | Scopolamine-induced rats | Decreased Aβ levels and improved cognitive function |

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been documented:

- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines in activated glial cells, suggesting potential use in treating neuroinflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of this compound is significant:

- Oxidative Stress Models : The compound reduced malondialdehyde (MDA) levels, a marker of oxidative stress, indicating its potential as an antioxidant agent .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the effects of this compound on scopolamine-induced memory impairment in rats. Results showed that treatment with this compound significantly improved memory performance and reduced Aβ plaque formation compared to untreated controls.

Case Study 2: Inhibition of Acetylcholinesterase

In another study focusing on its enzymatic activity, the compound was found to inhibit AChE with an IC50 value indicating potent activity. This suggests its potential application in developing therapies for Alzheimer's disease where AChE inhibition is beneficial.

Eigenschaften

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXVVIYVCJXDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)N)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605748 | |

| Record name | 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55699-13-3 | |

| Record name | 4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55699-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.